![molecular formula C19H21ClN2O B5679655 2-(4-chlorophenyl)-N-[4-(1-piperidinyl)phenyl]acetamide](/img/structure/B5679655.png)

2-(4-chlorophenyl)-N-[4-(1-piperidinyl)phenyl]acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

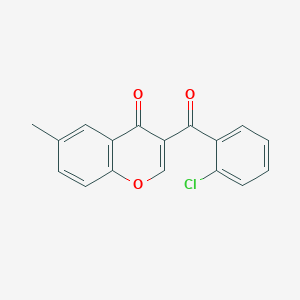

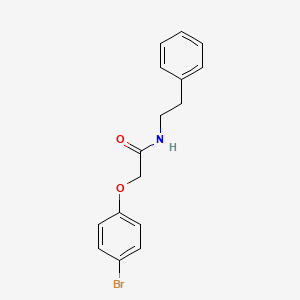

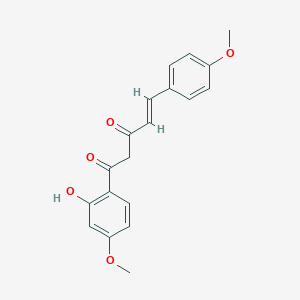

Synthesis Analysis

The synthesis of related compounds involves reactions of chlorophenols with dichloroacetamide precursors in the presence of organic solvents and anhydrous potassium carbonate. For example, N-phenyl-2,2-di(4-chlorophenoxy)acetamide is synthesized by reacting 4-chlorophenol with N-phenyl dichloroacetamide, yielding up to 75% under optimized conditions (Tao Jian-wei, 2009). This method could be adapted for the synthesis of "2-(4-chlorophenyl)-N-[4-(1-piperidinyl)phenyl]acetamide" by modifying the starting materials and reaction conditions to suit the specific structural requirements of the target compound.

Molecular Structure AnalysisMolecular structure analysis provides insights into the orientation and interactions between different parts of a molecule. For closely related compounds, structural analyses have shown specific orientations and hydrogen bonding patterns critical for stability and reactivity. For instance, in the crystal structure of 2-chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide, molecules are linked via intermolecular interactions, forming chains that propagate in a zigzag manner (K. Saravanan et al., 2016). Such analyses are crucial for understanding the physical properties and reactivity of "this compound."

Chemical Reactions and Properties

The chemical reactivity and properties of acetamide derivatives are influenced by their functional groups and structural framework. The introduction of chlorophenyl and piperidinyl groups is likely to affect the compound's reactivity towards nucleophilic substitution, hydrolysis, and other chemical transformations. Previous studies on similar compounds provide a foundation for predicting the reactivity and potential chemical transformations of the compound . For example, acetamides have been explored for their potential in forming new bonds under certain conditions, leading to biologically active molecules (H. Khalid et al., 2014).

Physical Properties Analysis

The physical properties of a compound, such as melting point, boiling point, solubility, and crystal structure, are directly related to its molecular structure. For acetamide derivatives, these properties can vary significantly with minor changes in the molecular framework. The crystal structures of similar compounds reveal details about molecular packing, hydrogen bonding, and other intermolecular interactions that can influence the compound's physical state and solubility (B. Narayana et al., 2016).

Chemical Properties Analysis

The chemical properties of "this compound" can be inferred from studies on similar molecules, focusing on their reactivity, stability, and interactions with various reagents. Acetamide derivatives exhibit a range of reactivities depending on their substitution patterns, which can be leveraged in synthetic chemistry to produce a wide array of target molecules. The presence of electron-withdrawing groups, such as the chlorophenyl group, can enhance the electrophilic character of the compound, affecting its reactivity in nucleophilic substitution reactions (S. Mehta et al., 2019).

Propiedades

IUPAC Name |

2-(4-chlorophenyl)-N-(4-piperidin-1-ylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21ClN2O/c20-16-6-4-15(5-7-16)14-19(23)21-17-8-10-18(11-9-17)22-12-2-1-3-13-22/h4-11H,1-3,12-14H2,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMYUVRVWGALFTQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=CC=C(C=C2)NC(=O)CC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{[1-(2-fluorophenyl)-2,2-dimethylcyclopropyl]carbonyl}-4-(1-methyl-1H-imidazol-2-yl)piperidine](/img/structure/B5679581.png)

![(3R*,4R*)-1-[(5-ethyl-2-thienyl)carbonyl]-3-methyl-4-(tetrahydro-2H-pyran-4-yl)-4-piperidinol](/img/structure/B5679604.png)

![2-[(1-acetylpiperidin-4-yl)oxy]-5-chloro-N-(isoxazol-5-ylmethyl)benzamide](/img/structure/B5679610.png)

![4,6-dimethyl-2-[(4-nitrobenzyl)thio]nicotinonitrile](/img/structure/B5679620.png)

![8-(3,5-dimethylbenzyl)-2-[(5-methylpyrazin-2-yl)methyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5679621.png)

![3-methoxy-1-(2-{4-[(4-methyl-1H-pyrazol-1-yl)methyl]piperidin-1-yl}-2-oxoethyl)pyridin-2(1H)-one](/img/structure/B5679630.png)

![4-[(2-chlorophenoxy)methyl]-6-piperidin-1-yl-1,3,5-triazin-2-amine](/img/structure/B5679638.png)

![5-ethyl-N~4~-[2-(pyridin-3-yloxy)propyl]pyrimidine-2,4-diamine](/img/structure/B5679647.png)

![N-[1-(3,5-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-2-(methylamino)-1,3-thiazole-4-carboxamide](/img/structure/B5679652.png)

![2-(dimethylamino)-4-methyl-N-{1-[4-(methylsulfonyl)phenyl]propyl}-5-pyrimidinecarboxamide](/img/structure/B5679662.png)

![N-(4-acetylphenyl)-2-[3-(3-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5679675.png)